molecular formula C22H44NO8P B1670576 1,2-Diheptanoyl-sn-glycero-3-phosphocholine CAS No. 39036-04-9

1,2-Diheptanoyl-sn-glycero-3-phosphocholine

Cat. No.: B1670576
CAS No.: 39036-04-9
M. Wt: 481.6 g/mol
InChI Key: RBFSPQDASPEAID-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic zwitterionic phospholipid with two medium-chain heptanoyl (7-carbon) fatty acyl groups esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its short acyl chains confer unique physicochemical properties, including a low phase transition temperature (~4°C) and high critical micelle concentration (CMC, ~1–3 mM), making it highly soluble in aqueous environments . DHPC is widely utilized in membrane biophysics for forming bicelles (bilayered micelles) and mixed micelles, which serve as model systems for studying membrane proteins and lipid-protein interactions .

Properties

IUPAC Name

[(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFSPQDASPEAID-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959876
Record name 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39036-04-9
Record name 1,2-Diheptanoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39036-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diheptanoyllecithin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039036049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diheptanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with heptanoic acid, followed by the phosphorylation of the resulting diheptanoyl glycerol. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Diheptanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Diheptanoyl-sn-glycero-3-phosphocholine, also known as DHPC, is a phosphatidylcholine with heptanoyl acyl groups . It has various applications in scientific research, primarily due to its unique biophysical properties. DHPC is used in lipid science for protein preservation, studying mixed micelles, and membrane destabilization .

Scientific Research Applications

Preservation of Solubilized Membrane Proteins: DHPC is effective in preserving the native conformation and activity of solubilized membrane proteins . It maintains the three-dimensional structure and activity of proteins at concentrations of 10-15mM, where maximum solubilization occurs, and remains effective up to 40mM . DHPC's weak interaction with integral membrane proteins allows intrinsic membrane lipids to remain associated with the proteins, contributing to their stability .

Solubilization Mechanism: DHPC destabilizes membranes because of its bulky polar group and short hydrocarbon chains, exerting a wedge-like effect on neighboring lipids . It interacts primarily with the lipid bilayer rather than directly with membrane proteins, leading to membrane solubilization at a consistent DHPC/lipid ratio .

Formation of Mixed Micelles: DHPC is utilized to study mixed micelles with other surfactants such as sodium dodecyl sulfate (SDS) and dodecyltrimethylammonium bromide (DTAB) . These studies reveal attractive interactions between DHPC and these ionic surfactants, particularly SDS, which is useful in understanding the dynamics and stability of membrane structures .

Advantages of DHPC:

  • Preserves the activity of solubilized membrane proteins .
  • Stable over a wide pH range (4-10) and is not readily oxidized .
  • Forms micelles rather than bilayers when dispersed in water (CMC = 1.4mM) .
  • Does not interfere with spectrophotometric measurements .
  • Ultra-pure compound .

Table of Properties and Applications

PropertyApplication
Preserves protein activityMaintaining native conformation of solubilized membrane proteins
Membrane destabilizationDisrupting lipid bilayers for solubilization
Forms mixed micellesStudying interactions with surfactants like SDS and DTAB
pH stability (4-10)Suitable for experiments requiring a broad pH range
Non-interferenceCompatible with spectrophotometric measurements

Case Studies

While specific case studies were not available in the search results, the applications of DHPC can be contextualized within broader research scenarios:

  • Membrane Protein Studies: In studies requiring the isolation and characterization of membrane proteins, DHPC can be used to solubilize the membrane while preserving the protein's native structure and function.
  • Drug Delivery Systems: DHPC can be used in the development of liposomal drug delivery systems, where its ability to form micelles and interact with other lipids can be exploited to create stable and effective drug carriers.
  • Lipid-Lipid Interaction Studies: DHPC can be used to investigate the interactions between different lipids in a membrane environment, providing insights into membrane organization and dynamics.

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers and micelles, altering their physical properties. It interacts with membrane proteins, stabilizing their native conformation and activity. The bulky polar head group and short hydrocarbon chains of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine create a wedge-like effect, destabilizing membranes at low concentrations .

Comparison with Similar Compounds

Acyl Chain Length and Phase Behavior

DHPC is distinguished by its C7 acyl chains , which contrast with other phosphatidylcholines (PCs) of varying chain lengths and saturation. Key comparisons include:

Compound Acyl Chains Phase Transition (°C) CMC (mM) Key Applications
DHPC (C7:0) Diheptanoyl (C7) ~4 1–3 Bicelles, micelles, NMR studies
DMPC (C14:0) Dimyristoyl (C14) 23–24 N/A Stable bilayers, liposome models
DPPC (C16:0) Dipalmitoyl (C16) 41–42 N/A Lung surfactants, bicelle long-chain
DOPC (C18:1) Dioleoyl (C18:1) -20 to -15 N/A Flexible bilayers, membrane dynamics
PC(17:0/17:0) () Diheptadecanoyl >50 N/A Synthetic membrane studies

Key Findings :

  • Shorter chains (e.g., DHPC, C7) reduce hydrophobic interactions, lowering phase transition temperatures and increasing CMC. This enables DHPC to form dynamic micelles rather than stable bilayers .
  • Longer-chain PCs (e.g., DMPC, DPPC) form rigid bilayers but require detergents or short-chain lipids (like DHPC) to create bicelles .

Role in Bicelle Formation

DHPC is a critical component of isotropic bicelles , where it acts as the short-chain "detergent" surrounding long-chain lipids (e.g., DMPC, DPPC). The molar ratio (q = long-chain/short-chain) determines bicelle size and morphology:

  • At q = 0.33 (3:1 DMPC:DHPC), small bicelles (~5 nm diameter) form, ideal for solution NMR studies of membrane proteins .
  • Higher q ratios (e.g., 3:1 DPPC:DHPC) generate larger discoidal bicelles for cryo-EM or functional assays .

In contrast, PCs with chains ≥C14 (e.g., DMPC) cannot form bicelles independently and require DHPC to solubilize their hydrophobic regions .

Synergistic Interactions with Surfactants

DHPC exhibits unique synergism with cationic surfactants (e.g., dodecyltrimethylammonium bromide, DTAB):

  • Mixed DHPC-DTAB micelles show lower interfacial tension and CMC than individual components, attributed to electrostatic interactions between DHPC’s zwitterionic headgroup and cationic surfactants .
  • Similar synergism is absent in longer-chain PCs due to their reduced mobility and higher bilayer stability .

Limitations and Challenges

  • Instability : DHPC’s low CMC necessitates constant replenishment in prolonged experiments .
  • Temperature Sensitivity : Near-physiological temperatures (~37°C), DHPC micelles may disintegrate, limiting utility in cellular assays without stabilization by long-chain lipids .

Biological Activity

1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic phospholipid that has garnered attention for its unique properties and significant biological activities, particularly in the context of membrane biology and protein solubilization. This article delves into the biological activity of DHPC, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Characteristics and Structure

1. Solubilization of Membrane Proteins

2. Formation of Mixed Micelles

DHPC can form mixed micelles with various surfactants, enhancing its utility in membrane protein studies. For instance, studies have shown that DHPC interacts synergistically with sodium dodecyl sulfate (SDS), leading to the formation of stable mixed micelles . This property is crucial for applications in biochemistry where maintaining protein functionality during purification is essential.

1. Drug Delivery Systems

Due to its biocompatibility and ability to form liposomes, DHPC has potential applications in drug delivery systems. Its ability to encapsulate therapeutic agents while preserving their activity makes it a candidate for developing liposomal formulations.

2. Supported Lipid Bilayers

DHPC is utilized in the formation of supported lipid bilayers (SLBs), which are important for studying membrane dynamics and protein interactions. Research indicates that DHPC can facilitate SLB formation across a range of lipid concentrations, providing a stable platform for biophysical studies .

Study 1: Protein Preservation

Study 2: Interaction with Enzymes

Research involving recombinant broad-range phospholipase C from Listeria monocytogenes demonstrated that DHPC could modulate enzymatic activity when incorporated into phosphatidylcholine/cholesterol liposomes. The findings suggested that DHPC plays a significant role in maintaining enzyme functionality within lipid environments .

Comparative Analysis with Other Phospholipids

Compound NameMolecular FormulaUnique Features
1,2-Dihexanoyl-sn-glycero-3-phosphocholineC20H40NO8PShorter acyl chain length (hexanoyl)
1,2-Dioctanoyl-sn-glycero-3-phosphocholineC24H48NO8PLonger acyl chain length (octanoyl)
1,2-Dilauroyl-sn-glycero-3-phosphocholineC26H50NO8PContains lauric acid (12 carbon atoms)

The unique heptanoyl acyl chains in DHPC influence its physical properties and biological interactions compared to other phosphatidylcholines with different chain lengths.

Q & A

Q. What is the structural significance of the sn-3 position in 1,2-diheptanoyl-sn-glycero-3-phosphocholine, and how does it influence its role in model membrane systems?

The sn-3 stereochemistry determines the orientation of the phosphocholine headgroup, which is critical for lipid packing and bilayer formation. This configuration enables the formation of stable bicelles (bilayered micelles) when mixed with long-chain phospholipids like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine). The shorter heptanoyl chains (C7) act as detergents, creating curvature defects that facilitate bicelle formation at specific molar ratios (e.g., DMPC:DHPC = 3:1). For reproducible results, use enantiomerically pure sn-3 isomers and validate lipid ratios via dynamic light scattering (DLS) .

Q. What are the standard protocols for preparing homogeneous dispersions of this compound in aqueous buffer systems?

  • Step 1: Co-dissolve DHPC with long-chain lipids (e.g., DMPC) in chloroform, then dry under nitrogen to form a thin film.
  • Step 2: Hydrate the film in buffer (e.g., 20 mM HEPES, pH 7.0) and vortex vigorously.
  • Step 3: Heat the mixture to 60°C for 30 minutes to ensure homogeneity.
  • Step 4: Perform temperature cycling (e.g., 40°C ↔ 0°C, 3 cycles) to stabilize bicelles for NMR or structural studies.
  • Critical Parameters: Maintain a lipid-to-detergent molar ratio of 3:1 (DMPC:DHPC) and total lipid concentration of 5-10% w/v .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

  • HPLC Analysis: Use reverse-phase chromatography with evaporative light scattering detection (ELSD). A purity threshold of >98% is typical for experimental-grade DHPC.
  • TLC Validation: Spot samples on silica plates and develop in chloroform:methanol:water (65:35:4). Contaminants like lyso-PC or free fatty acids appear as distinct bands.
  • Mass Spectrometry: Confirm molecular weight (MW = 524.6 g/mol) and detect acyl chain hydrolysis products.
  • Common Contaminants: Oxidized lipids (add antioxidants like BHT) and residual solvents (ensure complete evaporation under vacuum) .

Advanced Research Questions

Q. How does the acyl chain length of this compound affect its detergent properties in membrane protein solubilization compared to longer-chain analogs?

Shorter chains (C7 in DHPC vs. C14 in DMPC) increase critical micellar concentration (CMC), reducing detergent persistence in reconstituted membranes. This property is advantageous for:

  • Membrane Protein Studies: DHPC solubilizes proteins without destabilizing their native folds.
  • Bicelle Formation: C7 chains enable temperature-dependent phase transitions, whereas longer chains (e.g., C8 in DOPC) require harsher conditions.
  • Methodological Tip: Optimize chain length based on protein stability assays (e.g., circular dichroism) and CMC measurements .

Q. What experimental strategies resolve contradictions in phase behavior data between differential scanning calorimetry (DSC) and NMR studies of DHPC-containing membranes?

  • Sample Preparation: Ensure identical hydration levels and lipid ratios for both techniques. DSC requires fully hydrated samples, while NMR may use partially oriented bilayers.
  • Cross-Validation: Compare transition temperatures (e.g., gel-to-liquid crystalline phase) across methods. Discrepancies often arise from differences in sample geometry or sensitivity to dynamics.
  • Advanced Tools: Supplement with molecular dynamics simulations to reconcile thermodynamic (DSC) and dynamic (NMR) data .

Q. How can researchers optimize detergent-to-lipid ratios for studying G-protein-coupled receptors (GPCRs) in DHPC-containing membranes?

  • Molar Ratio Screening: Test DHPC:lipid:receptor ratios from 1:100:1 to 1:1000:1. For the neuropeptide Y2 receptor, a 1:180:1080 (receptor:lipid:DHPC) ratio preserved functional activity.
  • Temperature Cycling: Use rapid heating (40°C) and cooling (0°C) cycles to stabilize receptor-lipid complexes.
  • Validation: Assess receptor functionality via ligand-binding assays (e.g., radiolabeled antagonists) .

Q. What synthetic routes yield high-purity this compound, and how are intermediates purified?

  • Step 1: Synthesize sn-glycero-3-phosphocholine via enzymatic or chemical phosphorylation of glycerol.
  • Step 2: Acylate the sn-1 and sn-2 positions using heptanoyl chloride in anhydrous dichloromethane.
  • Step 3: Purify via silica gel chromatography (eluent: chloroform:methanol:ammonia, 80:20:2).
  • Yield Optimization: Monitor reaction progress by thin-layer chromatography (TLC) and characterize final products using 31^{31}P-NMR .

Methodological Tables

Q. Table 1. Key Parameters for Bicelle Preparation with DHPC

ParameterOptimal ValueTechnique for Validation
DMPC:DHPC Ratio3:1 (mol/mol)Dynamic Light Scattering (DLS)
Total Lipid Conc.5-10% (w/v)NMR Linewidth Analysis
Temperature Cycles3 cycles (40°C ↔ 0°C)Cryo-EM Imaging

Q. Table 2. Common Analytical Methods for DHPC Characterization

MethodApplicationCritical Controls
HPLC-ELSDPurity assessment (>98%)Spike recovery tests
31^{31}P-NMRHeadgroup conformationInternal standard (TMP)
Mass SpectrometryDetection of hydrolysis productsNegative ion mode for lipids

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diheptanoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Diheptanoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.